L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide
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Overview
Description
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein-protein interactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.
Uniqueness
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .
Properties
CAS No. |
666861-85-4 |
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Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1 |
InChI Key |
NHYKWBUDCQAFPM-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Origin of Product |
United States |
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